2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide
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Overview
Description
2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide is a complex organic compound that features a tetrahydrofuran ring, a tetrazole moiety, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide typically involves multiple stepsThe final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler amine derivatives .
Scientific Research Applications
2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-oxo-N-[4-(1H-tetrazol-1-yl)phenyl]tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. The tetrazole moiety, for example, can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological pathways and produce specific effects .
Properties
Molecular Formula |
C14H15N5O3 |
---|---|
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]oxolane-3-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c1-14(2)11(7-12(20)22-14)13(21)16-9-3-5-10(6-4-9)19-8-15-17-18-19/h3-6,8,11H,7H2,1-2H3,(H,16,21) |
InChI Key |
GLQMEKJTGFGIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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